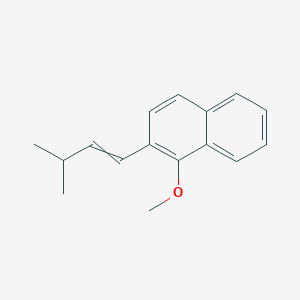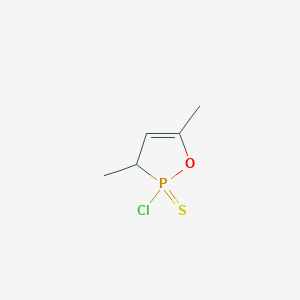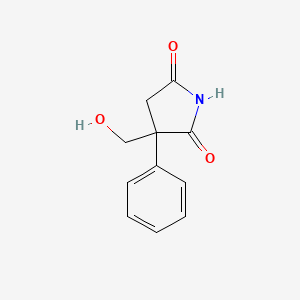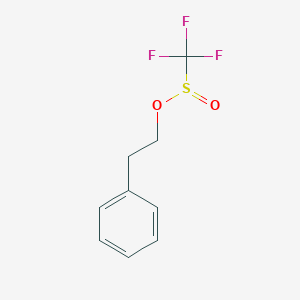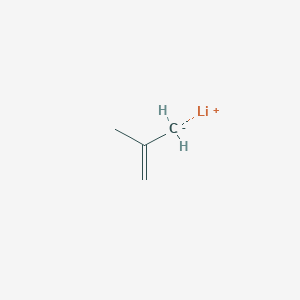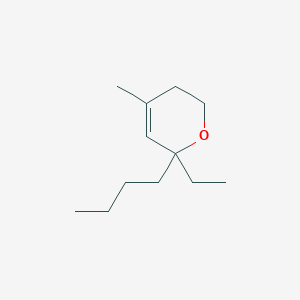![molecular formula C16H20N2O B14547550 4-[(1,2,3-Trimethyl-1H-indol-6-yl)amino]pent-3-en-2-one CAS No. 61732-49-8](/img/structure/B14547550.png)
4-[(1,2,3-Trimethyl-1H-indol-6-yl)amino]pent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1,2,3-Trimethyl-1H-indol-6-yl)amino]pent-3-en-2-one is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their diverse biological activities and applications. This compound is characterized by the presence of an indole ring system substituted with a pentenone moiety, making it a valuable entity in synthetic organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,2,3-Trimethyl-1H-indol-6-yl)amino]pent-3-en-2-one typically involves the condensation of 1,2,3-trimethylindole with an appropriate pentenone derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in this synthesis include strong acids like hydrochloric acid or bases like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their condensation. The reaction conditions are optimized to achieve high yields and purity. Techniques such as refluxing and distillation are often employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(1,2,3-Trimethyl-1H-indol-6-yl)amino]pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The indole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
4-[(1,2,3-Trimethyl-1H-indol-6-yl)amino]pent-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(1,2,3-Trimethyl-1H-indol-6-yl)amino]pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may function as a histone acetyltransferase (HAT) to promote transcriptional activation, influencing gene expression and cellular processes . The indole moiety plays a crucial role in its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- 1,1,2-Trimethyl-1H-benz[e]indole
- 2,3,3-Trimethylindolenine
- Butanamide, 4,4,4-trifluoro-3-oxo-N-(1,2,3-trimethyl-1H-indol-6-yl)
Uniqueness
4-[(1,2,3-Trimethyl-1H-indol-6-yl)amino]pent-3-en-2-one is unique due to its specific substitution pattern on the indole ring and the presence of a pentenone moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
61732-49-8 |
|---|---|
Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
4-[(1,2,3-trimethylindol-6-yl)amino]pent-3-en-2-one |
InChI |
InChI=1S/C16H20N2O/c1-10(8-11(2)19)17-14-6-7-15-12(3)13(4)18(5)16(15)9-14/h6-9,17H,1-5H3 |
InChI Key |
NYKCVSOGNPHMKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C=CC(=C2)NC(=CC(=O)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Azaspiro[5.6]dodecan-6-ium perchlorate](/img/structure/B14547475.png)
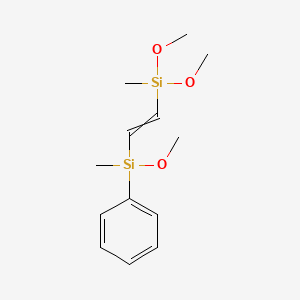
![N-[(E)-[(2-hydroxyphenyl)hydrazinylidene]methyl]-3-nitrobenzamide](/img/structure/B14547492.png)
![4-Methoxyphenyl 4'-heptyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14547501.png)
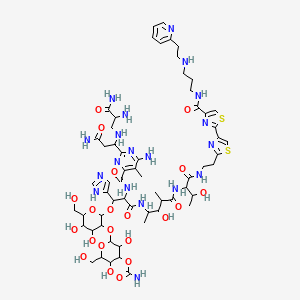
![Carbamic acid, [(1,4-dioxopentyl)oxy]-, 1,1-dimethylethyl ester](/img/structure/B14547511.png)
